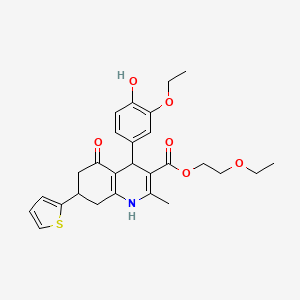![molecular formula C20H21BrNO2S+ B11639431 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11639431.png)
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Bromofenil)-2-oxoetílico]-3-(tiofeno-2-ilcarbonil)-1-azoniabiciclo[222]octano es un compuesto orgánico complejo que presenta un grupo bromofenilo, un grupo tiofenilcarbonilo y una estructura azoniabiciclo[222]octano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-[2-(4-Bromofenil)-2-oxoetílico]-3-(tiofeno-2-ilcarbonil)-1-azoniabiciclo[2.2.2]octano generalmente involucra múltiples pasos, incluyendo la formación de los intermediarios bromofenilo y tiofenilcarbonilo. Un método común involucra el uso de la acoplamiento de Suzuki-Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Esta reacción es conocida por sus condiciones suaves y tolerantes a grupos funcionales, lo que la hace adecuada para la síntesis de moléculas orgánicas complejas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio, la optimización de las condiciones de reacción y el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas automatizados y técnicas analíticas avanzadas garantiza la calidad y pureza consistentes del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-[2-(4-Bromofenil)-2-oxoetílico]-3-(tiofeno-2-ilcarbonil)-1-azoniabiciclo[2.2.2]octano puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: El grupo bromofenilo puede participar en reacciones de sustitución nucleofílica, donde el átomo de bromo es reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-[2-(4-Bromofenil)-2-oxoetílico]-3-(tiofeno-2-ilcarbonil)-1-azoniabiciclo[2.2.2]octano tiene varias aplicaciones en investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como una sonda bioquímica o inhibidor.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales y catalizadores avanzados.
Mecanismo De Acción
El mecanismo de acción de 1-[2-(4-Bromofenil)-2-oxoetílico]-3-(tiofeno-2-ilcarbonil)-1-azoniabiciclo[2.2.2]octano involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(4-Bromofenil)-2-oxoetílico cloroacetato
- 1-(2-(3-Bromofenil)-2-oxoetílico)quinolinio bromuro
- 1-[2-(4-bromofenil)-2-oxoetílico] 4-metil succinato
Singularidad
1-[2-(4-Bromofenil)-2-oxoetílico]-3-(tiofeno-2-ilcarbonil)-1-azoniabiciclo[2.2.2]octano es único debido a su combinación de características estructurales, incluyendo el núcleo azoniabiciclo[2.2.2]octano y la presencia de ambos grupos bromofenilo y tiofenilcarbonilo. Esta estructura única imparte propiedades químicas y biológicas específicas que lo distinguen de compuestos similares.
Propiedades
Fórmula molecular |
C20H21BrNO2S+ |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-[3-(thiophene-2-carbonyl)-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone |
InChI |
InChI=1S/C20H21BrNO2S/c21-16-5-3-15(4-6-16)18(23)13-22-9-7-14(8-10-22)17(12-22)20(24)19-2-1-11-25-19/h1-6,11,14,17H,7-10,12-13H2/q+1 |
Clave InChI |
ZREYBLRGFZCFAB-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+]2(CCC1C(C2)C(=O)C3=CC=CS3)CC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639348.png)
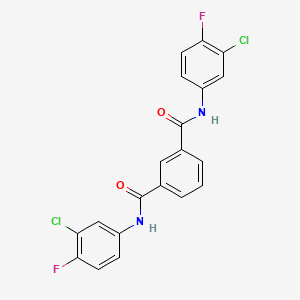
![6-benzyl-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11639353.png)
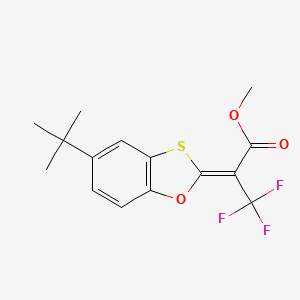
![4-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11639377.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11639388.png)
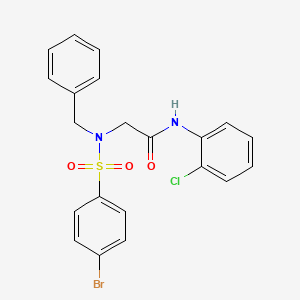
![2-chloro-4-{5-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11639397.png)
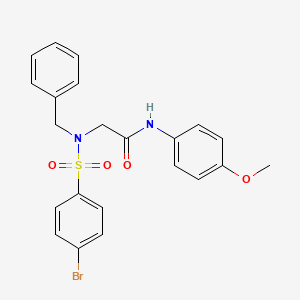
![N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639401.png)
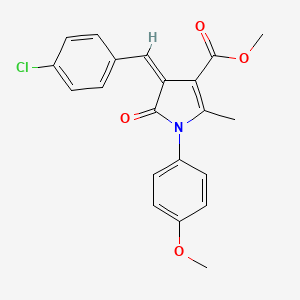
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639417.png)
![2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11639424.png)
